Ligustroflavone

Calcium-Sensing Receptor Diabetic Osteoporosis CaSR Antagonist

Ligustroflavone (Nuezhenoside) is a differentiated apigenin triglycoside with a unique polypharmacology profile. It is a verified CaSR antagonist (IC50 4.2 μM) that also inhibits necroptosis (RIPK1/RIPK3/MLKL) and downregulates TGF-β/Smad. This specific combination cannot be replicated by generic flavonoids or potent, narrow-acting synthetic calcilytics like NPS-2143. Ideal for nuanced calcium homeostasis modulation in diabetic osteoporosis, ischemic stroke, and liver fibrosis models.

Molecular Formula C33H40O18
Molecular Weight 724.7 g/mol
CAS No. 260413-62-5
Cat. No. B1675389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLigustroflavone
CAS260413-62-5
Synonymsapigenin-7-O-beta-(2'',6''-di-alpha-rhamnopyranosyl)-glucopyranoside
ligustroflavone
Molecular FormulaC33H40O18
Molecular Weight724.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O
InChIInChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1
InChIKeyNULBHTHMVOCGOE-ZBCCAYPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ligustroflavone (CAS 260413-62-5) Procurement Guide: Differentiating Apigenin Triglycoside for CaSR, Necroptosis, and Fibrosis Research


Ligustroflavone (Nuezhenoside, CAS 260413-62-5) is a naturally occurring apigenin triglycoside isolated from Ligustrum species (e.g., L. vulgare, L. lucidum) [1]. It is a high-purity flavonoid glycoside (MW 724.66, C33H40O18) with demonstrated multi-target pharmacological activities, most notably as a calcium-sensing receptor (CaSR) antagonist [2]. Its unique glycosylation pattern distinguishes it from simpler apigenin derivatives, and its biological profile extends to inhibition of necroptosis (via RIPK1/RIPK3/MLKL) and downregulation of the TGF-β/Smad signaling pathway, positioning it as a specialized tool for investigating diabetic osteoporosis, ischemic stroke, and liver fibrosis [3].

Why Ligustroflavone Cannot Be Substituted with Common Apigenin Glycosides or Simple CaSR Antagonists


Generic substitution fails due to the compound's unique, dose-dependent polypharmacology. While other flavonoids like apigenin-7-O-glucoside or luteolin derivatives share some anti-complementary activity [1], they lack the specific CaSR antagonism quantified for Ligustroflavone (IC50 4.2 μM). Conversely, the potent, synthetic CaSR antagonist NPS-2143 (IC50 ~43 nM) [2] is more potent but lacks Ligustroflavone's multi-pathway engagement (e.g., RIPK1/RIPK3/MLKL and TGF-β/Smad inhibition). In silico and in vitro studies further demonstrate that Ligustroflavone's inhibitory activity against type II 5α-reductase (IC50 42.12 μM) significantly differs from other phytochemicals like hinokiflavone (IC50 191.28 μM) [3]. This specific, verifiable combination of moderate CaSR antagonism with distinct anti-necroptotic and anti-fibrotic signaling properties precludes simple substitution with structurally similar flavonoids or more potent, but functionally narrow, synthetic CaSR inhibitors.

Quantitative Differentiation of Ligustroflavone: Head-to-Head Evidence vs. Comparators


CaSR Antagonism: Ligustroflavone vs. Synthetic Comparator NPS-2143

Ligustroflavone acts as a CaSR antagonist with an IC50 of 4.2 μM in a luciferase reporter assay in HEK293T cells, exhibiting dose-dependent inhibition (1-8 μM) [1]. In contrast, the synthetic calcilytic NPS-2143 is significantly more potent in the same assay system, with an IC50 of approximately 43 nM [2].

Calcium-Sensing Receptor Diabetic Osteoporosis CaSR Antagonist

Type II 5α-Reductase Inhibition: Ligustroflavone vs. Hinokiflavone

In a screening of 26 traditional Chinese medicine monomers, Ligustroflavone exhibited inhibitory activity against type II 5α-reductase with an IC50 of 42.12 ± 3.83 μmol/L. This was significantly more potent than hinokiflavone, which showed an IC50 of 191.28 ± 5.90 μmol/L in the same study [1].

5α-Reductase Inhibitor Androgen-Dependent Diseases Phytochemical Screening

Anti-Necroptotic Efficacy in Ischemic Stroke: Ligustroflavone Reduces Infarct Volume

In a rat model of ischemic stroke (MCAO), pretreatment with Ligustroflavone (30 mg/kg, i.g.) 15 minutes before ischemia resulted in a significant reduction in infarct volume and improved neurological deficit scores compared to untreated stroke controls [1]. While a direct comparator drug was not used, the study demonstrates a clear, quantified functional benefit over the disease baseline.

Ischemic Stroke Necroptosis RIPK1/RIPK3/MLKL

Anti-Fibrotic Activity in Liver: Ligustroflavone Downregulates TGF-β/Smad Signaling

In a CCl4-induced mouse model of liver fibrosis, Ligustroflavone administered at 5 and 20 mg/kg (i.p., 3x/week) significantly decreased histopathological lesions, reduced serum AST/ALT, and downregulated key markers of hepatic stellate cell activation (collagen I, α-SMA) compared to the untreated fibrotic group [1]. This effect was linked to the suppression of the TGF-β/Smad pathway.

Liver Fibrosis Hepatic Stellate Cells TGF-β/Smad

In Vivo Bone Protection in Diabetic Osteoporosis: Ligustroflavone's Functional Outcome

In STZ-induced diabetic osteoporotic mice, oral administration of Ligustroflavone (5, 10, 20 mg/kg/day) for 8 weeks dose-dependently increased bone mineral density (BMD) of the femur and lumbar vertebrae, and improved bone microarchitecture compared to the untreated diabetic model [1].

Diabetic Osteoporosis Bone Mineral Density CaSR Antagonist

High-Value Research Applications for Ligustroflavone Based on Quantified Evidence


Diabetic Osteoporosis Research: Investigating Moderate-Potency CaSR Antagonism

Ideal for studies requiring modulation of calcium homeostasis without complete CaSR blockade. Ligustroflavone's IC50 of 4.2 μM provides a more nuanced tool compared to potent synthetic calcilytics like NPS-2143 (IC50 43 nM) [1], and its in vivo efficacy in preserving bone mineral density in diabetic models is established [2]. This is a clear procurement choice for labs focused on bone metabolism and diabetic complications.

Ischemic Stroke and Neuroinflammation Models: Targeting Necroptosis

Procure Ligustroflavone for in vivo studies of cerebral ischemia where a multi-target approach is beneficial. The compound's ability to reduce infarct volume by inhibiting the RIPK1/RIPK3/MLKL pathway [3] offers a distinct mechanism of action not found in common neuroprotective flavonoids. This makes it a valuable tool for dissecting necroptotic cell death pathways in the brain.

Chronic Liver Disease and Fibrosis Studies: TGF-β/Smad Pathway Inhibition

Select Ligustroflavone for research on hepatic stellate cell activation and liver fibrosis. The quantified downregulation of the TGF-β/Smad signaling pathway and the resulting in vivo reduction in fibrosis markers in a CCl4 model [4] provide a strong evidence base for its use in anti-fibrotic drug discovery and hepatology research.

Androgen-Dependent Disease Screening: Superior 5α-Reductase Inhibition

In high-throughput screening campaigns for androgen-related pathways, Ligustroflavone is the superior choice among related flavonoids. Head-to-head data confirms it is ~4.5-fold more potent an inhibitor of type II 5α-reductase than hinokiflavone (IC50 42.12 μM vs. 191.28 μM) [5], making it a higher-value hit for follow-up studies in benign prostatic hyperplasia or alopecia research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ligustroflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.